2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
The exact mass of the compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is 457.1015611 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-9-5-8-14-22(17)30-25(31)24-23(20(15-28-24)18-10-3-2-4-11-18)29-26(30)32-16-19-12-6-7-13-21(19)27/h2-15,28H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOABVADXOTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to a class of pyrrolo[3,2-d]pyrimidines that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, particularly focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents at specific positions on the pyrimidine ring. The presence of a sulfanyl group and phenyl substituents in this compound enhances its lipophilicity and potentially its interaction with biological targets.
Anticancer Properties
Research has indicated that pyrrolo[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, a study highlighted the dual inhibition of epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA) by related compounds, demonstrating nanomolar inhibition against EGFR and micromolar inhibition against AURKA . This suggests that the compound may possess similar anticancer properties due to its structural analogies.
Antibacterial Activity
A recent evaluation of pyrrolo[3,2-d]pyrimidine derivatives revealed their antibacterial effects against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. While some derivatives displayed weak antibacterial activity, the specific effects of our compound require further investigation to establish its efficacy against these pathogens .
Enzyme Inhibition
Pyrrolo[3,2-d]pyrimidines have been shown to act as inhibitors for several enzymes involved in critical biological pathways. For example, a related compound was identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), which plays a role in nucleotide metabolism. This compound exhibited selective cytotoxicity towards T cells while being non-toxic to B cells . Such selectivity is crucial for developing targeted therapies in autoimmune diseases.
The mechanisms through which pyrrolo[3,2-d]pyrimidines exert their biological effects often involve:
- Inhibition of Kinases : Many derivatives inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Interference with Nucleotide Metabolism : By inhibiting enzymes like PNP, these compounds can disrupt nucleotide synthesis, leading to reduced cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
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Inhibition Studies : A series of synthesized pyrrolo[3,2-d]pyrimidines were evaluated for their inhibitory effects on cancer cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range against specific targets.
Compound Target IC50 (µM) Cl-972 PNP 0.83 Compound 6 EGFR <10 Compound 2 AURKA <5 -
Antimicrobial Evaluation : The antibacterial activity was assessed using agar diffusion methods. Compounds showed varying degrees of effectiveness against tested bacterial strains.
Compound Bacteria Tested Activity Level 4a S. aureus Weak 4b E. coli Moderate 4c P. aeruginosa Weak
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in drug discovery due to its potential as an inhibitor of specific biological pathways. Studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit anti-cancer properties by targeting kinases involved in tumor growth. For instance:
- Case Study : Research published in Journal of Medicinal Chemistry highlighted the synthesis of related pyrrolo[3,2-d]pyrimidines that demonstrated significant inhibitory activity against cancer cell lines (e.g., breast and lung cancer) .
Antimicrobial Activity
The presence of the chlorophenyl and methylsulfanyl groups suggests that this compound may possess antimicrobial properties. Preliminary studies indicate that similar compounds have shown efficacy against various bacterial strains:
- Case Study : A study in Antimicrobial Agents and Chemotherapy reported that sulfanyl derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria .
Agricultural Applications
Given its structural characteristics, this compound may serve as a lead for developing new agrochemicals. Compounds with similar frameworks have been explored for their ability to act as fungicides or herbicides:
- Case Study : Research indicated that related pyrimidine derivatives could effectively inhibit fungal growth in crops, suggesting potential for agricultural use .
Data Table: Summary of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
